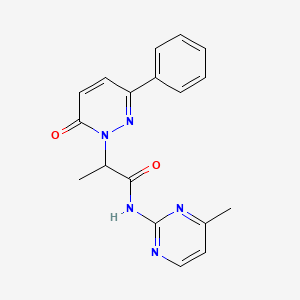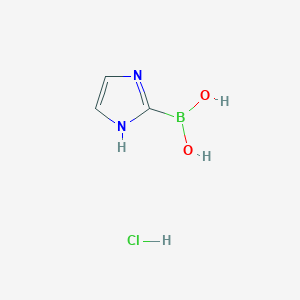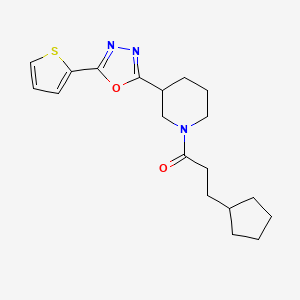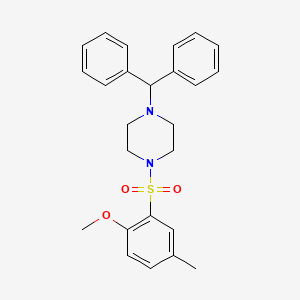![molecular formula C15H21F3N2O2 B2592099 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198845-37-1](/img/structure/B2592099.png)
2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H21F3N2O2 and its molecular weight is 318.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper-catalyzed Synthesis of Unconventional Piperidines
Crotti et al. (2011) introduced a regioselective synthesis approach that utilizes copper(II) triflate to add a methoxycarbonyl methyl group to unsubstituted pyridine, yielding N-acetyl-1,2-dihydropyridyl acetic acid methyl ester. This compound serves as a valuable precursor for creating new polyfunctionalized piperidine derivatives with unconventional substitution patterns, highlighting a pathway for synthesizing complex molecules like "2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine" (Crotti, Berti, & Pineschi, 2011).
Novel Piperidine Synthesis
Feng (2011) conducted a three-component synthesis to create a novel piperidine derivative, demonstrating the versatility and potential of piperidine in synthesizing complex molecules. The synthesis involved malononitrile, 4-methoxybenzaldehyde, and piperidine, underlining the adaptability of piperidine structures in chemical reactions (Wu Feng, 2011).
Synthesis and Characterization of Trifluoromethyl-substituted Aminopyrroles
Khlebnikov et al. (2018) developed a method to synthesize trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This method involves the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, which showcases the chemical flexibility and utility of pyridine derivatives in synthesizing compounds with specific functional groups (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Corrosion Inhibition by Piperidine Derivatives
Kaya et al. (2016) explored the corrosion inhibition properties of various piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, they identified the binding energies and inhibition efficiencies, providing insights into the practical applications of such derivatives in protecting metals against corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Antiarrhythmic and Antihypertensive Effects of Piperidine Derivatives
Malawska et al. (2002) synthesized and tested a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activities. This research points to the potential therapeutic applications of piperidine derivatives in cardiovascular diseases (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).
Properties
IUPAC Name |
2-[[1-(2-methoxyethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-9-20-7-5-12(6-8-20)11-22-14-4-2-3-13(19-14)15(16,17)18/h2-4,12H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYGPCMEZHEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)







![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)
![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)

![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)

